3-Fluoro-4-(3-morpholino-pyrrolidino)aniline
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Overview
Description
3-Fluoro-4-(3-morpholino-pyrrolidino)aniline is a chemical compound characterized by its unique structure, which includes a fluorine atom, a morpholine group, and a pyrrolidine ring attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline typically involves multiple steps, starting with the preparation of the aniline core. One common method is the nucleophilic substitution reaction, where an appropriate halogenated aniline precursor is reacted with morpholine and pyrrolidine under specific conditions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds or azo dyes.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: The fluorine atom and the morpholine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.
Reduction reactions can involve reducing agents such as iron or hydrogen gas.
Substitution reactions may require specific catalysts and solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include nitro derivatives, azo dyes, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-(3-morpholino-pyrrolidino)aniline has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Fluoroaniline
3-Morpholinopyrrolidine
4-(3-Morpholino-pyrrolidino)aniline
Properties
IUPAC Name |
3-fluoro-4-(3-morpholin-4-ylpyrrolidin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-13-9-11(16)1-2-14(13)18-4-3-12(10-18)17-5-7-19-8-6-17/h1-2,9,12H,3-8,10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISPTLJKMVAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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